![molecular formula C12H11FN2O2 B179215 ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 115342-25-1](/img/structure/B179215.png)
ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 4-fluorophenyl group and the ethyl ester functionality in this compound makes it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Pyrazole-3-carbinols.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
EFPC has shown promise in various pharmacological studies, particularly in the following areas:
- Anticancer Activity : Research has indicated that derivatives of EFPC can inhibit the proliferation of cancer cells, particularly lung cancer cells (A549). Some studies have demonstrated that these compounds induce apoptosis, making them potential candidates for cancer therapy .
- Antimicrobial Activity : EFPC and its derivatives have been evaluated for their effectiveness against drug-resistant bacterial strains. Studies have reported significant growth inhibition against various pathogens, suggesting potential use in treating infections where conventional antibiotics fail .
- Anti-inflammatory Effects : Certain derivatives of EFPC exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Agricultural Applications
The compound's structure allows it to function as an agrochemical agent. Its derivatives have been synthesized and tested for fungicidal activity against phytopathogenic fungi. For instance, some isoxazolol pyrazole carboxylates derived from EFPC demonstrated strong antifungal activity, outperforming traditional fungicides like carbendazol .
Synthesis and Structural Studies
The synthesis of EFPC involves straightforward methods that allow for modifications to enhance biological activity. Its crystal structure has been characterized using X-ray diffraction techniques, providing insights into its molecular interactions and stability .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of EFPC derivatives, researchers synthesized several compounds and tested them against A549 lung cancer cells. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis at low concentrations (EC50 values). This highlights the therapeutic potential of EFPC in oncology .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole-derived compounds were evaluated for their antimicrobial properties against resistant bacterial strains. The study found that EFPC derivatives exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Case Study 3: Agricultural Use
Researchers synthesized isoxazolol pyrazole carboxylate derivatives from EFPC and tested their antifungal activity against various plant pathogens. One derivative displayed an EC50 value of 0.37 μg/mL against Rhizoctonia solani, demonstrating superior efficacy compared to existing commercial fungicides .
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a methyl group instead of fluorine.
1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Contains a nitro group instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Biological Activity
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 138907-73-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
This compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The typical yield reported for this synthesis is around 74% under optimized conditions using tetrahydrofuran and methanol as solvents . Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure of the compound. For instance, the IR spectrum shows characteristic peaks at 1727 cm (C=O stretching) and 1574 cm (aromatic C=C stretching) .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study demonstrated its antiproliferative effects against pancreatic cancer cells (PANC-1), showing significant cytotoxicity with an IC value in the low micromolar range . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Table 1: Anticancer Activity Data
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
PANC-1 | ~10 | Apoptosis induction |
A549 | ~15 | Cell cycle arrest |
MCF-7 | ~12 | Apoptosis via caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.22 to 0.25 µg/mL . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.25 | Cell wall synthesis inhibition |
Escherichia coli | 0.22 | Biofilm formation disruption |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested in vivo using xenograft models of pancreatic cancer. The results indicated a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial resistance patterns of Staphylococcus aureus in clinical isolates. This compound showed effectiveness against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZFFTSKRYLRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556329 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115342-25-1 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.